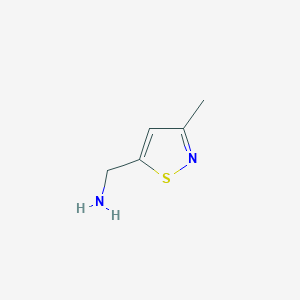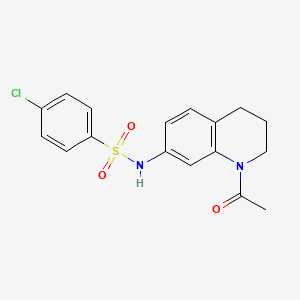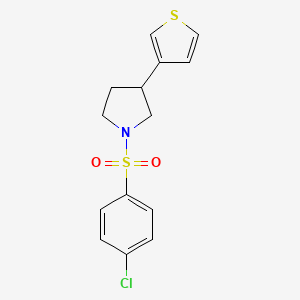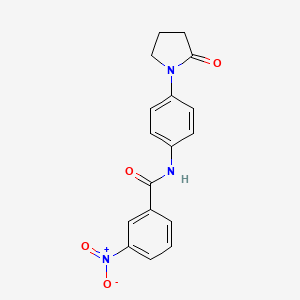![molecular formula C20H23N5O2 B3003369 2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 31488-19-4](/img/structure/B3003369.png)
2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that appears to be related to the family of imidazole diones. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the description of the compound .
Synthesis Analysis
The synthesis of related imidazole diones involves several steps, including intramolecular alkylation and reactions with various reagents. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones is achieved through a sequence of reactions starting from a nitrosopyrimidine derivative, followed by hydrogenation, reaction with an orthocarboxylate, and mesyl chloride to yield the final compounds . This method could potentially be adapted for the synthesis of the compound by altering the substituents on the purine ring.
Molecular Structure Analysis
The molecular structure of imidazole diones is characterized by the presence of a purine ring fused with an imidazole ring. The structural exploration of similar compounds, such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, has been conducted using X-ray diffraction (XRD) and density functional theory (DFT) calculations, revealing the favored tautomer isomer structure and providing insights into the electronic and molecular geometry . These techniques could be applied to determine the molecular structure of "2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione".
Chemical Reactions Analysis
Imidazole diones can undergo various chemical reactions, including oxidative coupling and reactions with isothiocyanates. For example, imidazo[1,2-a]pyridines can be prepared from 2-aminopyridines and β-keto esters using oxidative coupling . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds, which can rearrange under certain conditions to form different structures . These reactions highlight the reactivity of the imidazole dione core and suggest possible reactions for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole diones are influenced by their molecular structure. The racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, for example, exhibits high thermal stability in an open atmosphere . Spectral analysis, including NMR and IR, as well as thermal analysis, can provide detailed information about the physical and chemical properties of these compounds. Such analyses would be essential to fully characterize "2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione".
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Heterocyclic Derivatives : Research by Kantlehner, Haug, and Bauer (2012) focused on synthesizing heterocyclic orthoamide derivatives, including imidazolidine-2,4-dione-5-thione derivatives, starting from compounds similar to 2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione (Kantlehner, Haug, & Bauer, 2012).
Synthesis of Imidazole Derivatives : Investigations by Gakis et al. (1976) on the synthesis of phenyl-3-oxazolin-5-ones and subsequent thermal dimerization could be relevant for understanding the chemical behavior of 2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione, given the structural similarities (Gakis et al., 1976).
Pharmacological Research
- Pharmacological Evaluation of Derivatives : A study by Zagórska et al. (2009) synthesized and evaluated a series of imidazo[2,1-f]purine-2,4-dione derivatives, similar to the compound , for their potential as ligands and their anxiolytic-like and antidepressant activities (Zagórska et al., 2009).
Antitumor Activity
- Antitumor Activity Study : El-Sayed et al. (2018) investigated new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione for their antitumor activity, which could be relevant for the exploration of antitumor properties of 2,4-Dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione (El-Sayed et al., 2018).
Molecular Studies and Synthesis
- Molecular Studies and Synthesis of Derivatives : The work of Alves, Proença, and Booth (1994) on the synthesis of disubstituted 1-benzylimidazoles, which are precursors of purine analogs, could provide insight into the synthesis pathways and molecular properties of the compound (Alves, Proença, & Booth, 1994).
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets . These include various enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
For instance, they can act as ligands, forming complexes with their targets . The nature of these interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways related to inflammation, tumor growth, diabetes, and various microbial infections .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The exact impact on bioavailability would depend on various factors, including the specific structure of the compound and the physiological conditions .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the compound’s targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives
Propiedades
IUPAC Name |
2,4-dimethyl-6-(3-methylbutyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)10-11-24-15(14-8-6-5-7-9-14)12-25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWGLSQTHDCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)
![Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B3003295.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3003296.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)
![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)


![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)
![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)